2-Cyclopropoxyphenylboronic acid

Suzuki-Miyaura Coupling Physicochemical Properties Medicinal Chemistry

Ortho-cyclopropoxy substitution provides distinct steric and electronic properties vs. meta/para isomers or alkoxy analogs, governing transmetalation efficiency and regioselectivity in Suzuki-Miyaura coupling. Essential for ortho-substituted biaryl pharmacophores. LogP 0.25, TPSA 49.69 Ų optimize lipophilicity without expanding polar surface area—critical for ADME. The cyclopropoxy group is a metabolically stable isostere for medchem and agrochemical discovery. Insist on the genuine ortho isomer to avoid re-optimization.

Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
CAS No. 225517-86-2
Cat. No. B3034801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxyphenylboronic acid
CAS225517-86-2
Molecular FormulaC9H11BO3
Molecular Weight177.99 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1OC2CC2)(O)O
InChIInChI=1S/C9H11BO3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7,11-12H,5-6H2
InChIKeyVBEGXBKJOHNRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropoxyphenylboronic acid (CAS 225517-86-2) Procurement and Technical Summary


2-Cyclopropoxyphenylboronic acid (CAS 225517-86-2) is an ortho-substituted phenylboronic acid building block with the molecular formula C9H11BO3 and a molecular weight of 177.99 g/mol . It features a cyclopropoxy group at the ortho position relative to the boronic acid moiety, a structural motif that imparts distinct steric and electronic properties compared to its para- and meta-substituted isomers [1]. The compound is primarily utilized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl scaffolds in pharmaceutical and agrochemical research .

Why Generic Substitution of 2-Cyclopropoxyphenylboronic acid with Other Ortho-Alkoxy or Positional Isomers is Not Recommended


In Suzuki-Miyaura cross-coupling applications, the precise electronic and steric environment at the ortho position critically governs both reaction kinetics and regioselectivity [1]. Ortho-substituted phenylboronic acids exhibit significantly altered acidity constants and conformational preferences relative to their meta- and para-substituted isomers, directly impacting transmetalation efficiency and coupling yield [1]. Substituting 2-cyclopropoxyphenylboronic acid with a 2-methoxy, 2-ethoxy, or 2-isopropoxy analog introduces different steric bulk and electron-donating capacity, while substitution with a meta- or para-cyclopropoxy isomer alters the entire spatial orientation of the boronic acid group, potentially leading to divergent reactivity profiles and requiring re-optimization of reaction conditions . Therefore, procurement decisions cannot rely on generic in-class substitution without specific, quantifiable performance data.

Quantitative Comparative Evidence for 2-Cyclopropoxyphenylboronic acid vs. Positional Isomers and Ortho-Alkoxy Analogs


Molecular Weight and Formula Comparison: 2-Cyclopropoxyphenylboronic acid vs. 2-Methoxyphenylboronic acid

2-Cyclopropoxyphenylboronic acid possesses a molecular weight of 177.99 g/mol and a molecular formula of C9H11BO3, compared to 2-methoxyphenylboronic acid which has a molecular weight of 151.96 g/mol and formula C7H9BO3 . This represents a 17% increase in molecular mass and a higher degree of lipophilicity due to the cyclopropoxy group, as indicated by its computed consensus LogP of 0.25 versus the methoxy analog's lower lipophilicity (typical logP for 2-methoxyphenylboronic acid ~1.3) [1].

Suzuki-Miyaura Coupling Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison: 2-Cyclopropoxyphenylboronic acid vs. 2-Ethoxyphenylboronic acid

The topological polar surface area (TPSA) of 2-cyclopropoxyphenylboronic acid is 49.69 Ų, identical to that of 2-ethoxyphenylboronic acid and 2-methoxyphenylboronic acid, all of which share the same number of hydrogen bond donors (2) and acceptors (3) . This similarity indicates that the cyclopropoxy group does not introduce additional polar surface area compared to smaller alkoxy groups, preserving favorable passive membrane permeability characteristics [1].

Drug Design Membrane Permeability Computational Chemistry

Ortho-Substituent Effect on Reactivity: 2-Cyclopropoxyphenylboronic acid vs. Para- and Meta-Cyclopropoxy Isomers

The ortho position of the cyclopropoxy group in 2-cyclopropoxyphenylboronic acid is known to significantly influence the electron density on the boron atom and the conformation of the boronic acid moiety, as established for ortho-substituted phenylboronic acids in general [1]. While direct, head-to-head Suzuki coupling yield data for all isomers under identical conditions is not available in the public domain, the meta- and para-isomers (3- and 4-cyclopropoxyphenylboronic acids) are expected to exhibit different reactivity profiles due to the absence of steric and electronic proximity effects .

Suzuki-Miyaura Cross-Coupling Regioselectivity Electronic Effects

Primary Research and Industrial Application Scenarios for 2-Cyclopropoxyphenylboronic acid


Synthesis of Ortho-Substituted Biaryl Pharmaceutical Intermediates via Suzuki-Miyaura Coupling

2-Cyclopropoxyphenylboronic acid is employed as a key coupling partner in the synthesis of ortho-substituted biaryl motifs found in drug candidates, particularly where the cyclopropoxy group serves as a metabolically stable alkoxy isostere . The ortho-substitution pattern, as evidenced by class-level inference, is critical for achieving the desired regioselectivity in coupling reactions with heteroaryl halides [1].

Construction of Compound Libraries for Structure-Activity Relationship (SAR) Studies

Due to its distinct physicochemical profile—notably a molecular weight of 177.99 g/mol and a consensus LogP of 0.25 —2-cyclopropoxyphenylboronic acid is a valuable building block for diversifying compound libraries. Its use allows medicinal chemists to probe the effects of increased steric bulk and altered lipophilicity without expanding the polar surface area (TPSA 49.69 Ų) [1], a key parameter in optimizing ADME properties.

Agrochemical Intermediate Synthesis

The compound's utility extends to agrochemical research, where the cyclopropoxy group can confer enhanced metabolic stability and altered physicochemical properties to target molecules . Its function as a boronic acid reagent in Suzuki-Miyaura coupling enables the efficient assembly of complex aromatic frameworks essential for modern crop protection agents .

Technical Documentation Hub

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